(4-Chlorophenyl)-[4-[6-(4-ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
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Overview
Description
(4-Chlorophenyl)-[4-[6-(4-ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone is a useful research compound. Its molecular formula is C21H27ClN6O and its molecular weight is 414.94. The purity is usually 95%.
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Scientific Research Applications
Anticancer and Antituberculosis Potential
- Compounds similar to (4-Chlorophenyl)-[4-[6-(4-ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone have shown significant potential in anticancer and antituberculosis studies. Particularly, derivatives of this compound demonstrated in vitro anticancer activity against human breast cancer cell lines and significant antituberculosis activity (Mallikarjuna, Padmashali, & Sandeep, 2014).
Antimicrobial Activity
- Another study on similar compounds showed modest activity against bacteria and fungi, highlighting their potential as antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Antifungal Properties
- Synthesized derivatives of this chemical structure have demonstrated promising effects on antifungal activity, especially when certain phenyl groups, like 4-chlorophenyl, are included (Lv et al., 2013).
Anticancer and Antimicrobial Agents
- Compounds with a similar structure were evaluated for their anticancer and antimicrobial activities. Some demonstrated higher anticancer activity than reference drugs and good antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).
Structural and Electronic Properties
- Studies have also focused on the structural and electronic properties of compounds with similar structures, especially regarding their potential as anticonvulsant drugs (Georges, Vercauteren, Evrard, & Durant, 1989).
Anticonvulsant Properties
- Research has been conducted on the anticonvulsant properties of derivatives, with several molecules showing promise in seizure tests (Obniska & Zagórska, 2003).
Mechanism of Action
Target of Action
The primary target of this compound is the 17-beta-hydroxysteroid dehydrogenase type 5 (AKR1C3) . This enzyme plays a crucial role in the biosynthesis of steroid hormones, and its inhibition is of interest for potential treatments for leukemia and hormone-related cancers .
Mode of Action
The compound interacts with its target, AKR1C3, by forming a complex. The carbonyl oxygen of the drug forms hydrogen bonds with Tyr55 and His117 in the ‘oxyanion hole’ of the enzyme . The piperazine bridging unit of the compound provides the correct twist to allow the terminal benzene ring to occupy the lipophilic pocket and align with Phe311 .
Biochemical Pathways
The inhibition of AKR1C3 affects the biosynthesis of steroid hormones. Steroid hormones are involved in a variety of physiological processes, including inflammation, immune response, and regulation of metabolism, blood electrolyte levels, and other systemic functions .
Pharmacokinetics
The compound’s lipophilic electron-withdrawing substituents on the phenyl ring were found to be positive for activity This suggests that the compound may have good absorption and distribution characteristics
Result of Action
The result of the compound’s action is the inhibition of AKR1C3, leading to a decrease in the biosynthesis of steroid hormones . This could potentially lead to therapeutic effects in conditions such as leukemia and hormone-related cancers .
Future Directions
The future directions for research on this compound could include further exploration of its potential as an inhibitor of acetylcholinesterase , which could have implications for the treatment of diseases like Alzheimer’s. Additionally, more research could be done to fully understand its synthesis, molecular structure, and physical and chemical properties.
Biochemical Analysis
Biochemical Properties
The compound (4-Chlorophenyl)-[4-[6-(4-ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone has been shown to interact with the enzyme 17beta-hydroxysteroid dehydrogenase type 5 (AKR1C3) . This enzyme is involved in the metabolism of steroids and plays a role in hormone-related cancers . The compound acts as a potent and selective inhibitor of AKR1C3 .
Cellular Effects
In cellular processes, this compound has been shown to influence cell function by inhibiting the activity of AKR1C3 . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with AKR1C3 . It forms hydrogen bonds with the enzyme’s active site, inhibiting its activity .
Metabolic Pathways
It is known to interact with AKR1C3, an enzyme involved in steroid metabolism
Properties
IUPAC Name |
(4-chlorophenyl)-[4-[6-(4-ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN6O/c1-2-25-9-11-26(12-10-25)19-7-8-20(24-23-19)27-13-15-28(16-14-27)21(29)17-3-5-18(22)6-4-17/h3-8H,2,9-16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJVYYSMDFAFLA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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